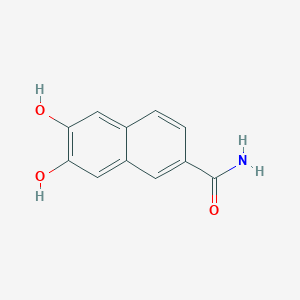
6,7-Dihydroxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxy-2-naphthamide is an organic compound with the molecular formula C11H9NO3 It is characterized by the presence of two hydroxyl groups and a carboxamide group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxy-2-naphthamide typically involves the amidation of 6,7-dihydroxynaphthalene-2-carboxylic acid with an appropriate amine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dihydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
6,7-Dihydroxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The hydroxyl groups and carboxamide moiety play crucial roles in its binding to target proteins and enzymes, thereby exerting its biological effects .
Comparación Con Compuestos Similares
- N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide
- N-Octyl-6,7-dihydroxynaphthalene-2-carboxamide
Comparison: 6,7-Dihydroxy-2-naphthamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Butyl-6,7-dihydroxynaphthalene-2-carboxamide and N-Octyl-6,7-dihydroxynaphthalene-2-carboxamide, it may exhibit different reactivity and biological activity due to variations in the alkyl chain length and functional groups .
Propiedades
Número CAS |
146515-37-9 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
6,7-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO3/c12-11(15)7-2-1-6-4-9(13)10(14)5-8(6)3-7/h1-5,13-14H,(H2,12,15) |
Clave InChI |
PXGLKMVBMFGFCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N |
Sinónimos |
2-Naphthalenecarboxamide, 6,7-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


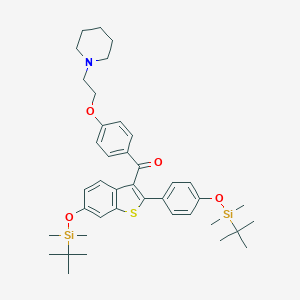
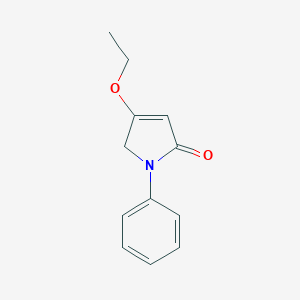

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)


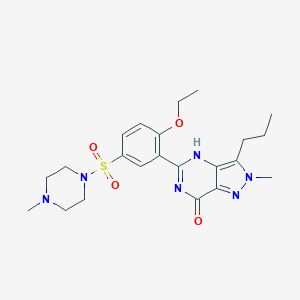
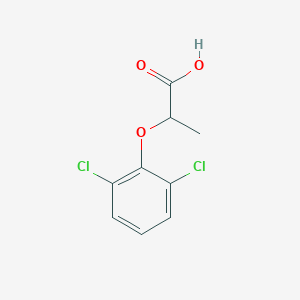
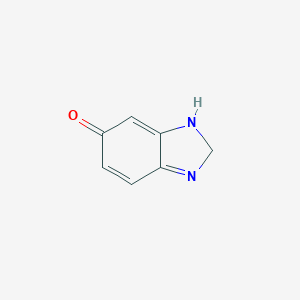
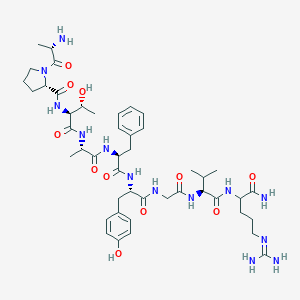
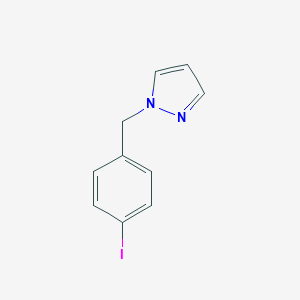
![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B128290.png)
